![molecular formula C14H11N3OS B12621137 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 908564-60-3](/img/structure/B12621137.png)
6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a thiophene ring attached to a pyrimidine moiety, which is further conjugated with a cyclohexa-2,4-dien-1-one structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between thiophene-2-carbaldehyde and guanidine in the presence of a suitable catalyst.
Cyclohexa-2,4-dien-1-one Formation: The cyclohexa-2,4-dien-1-one moiety can be introduced through a Diels-Alder reaction between a diene and a dienophile.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the cyclohexa-2,4-dien-1-one under specific reaction conditions, such as the use of a base and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, dimethylformamide (DMF), potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of N-alkylated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-diphenylpyrimidine: Similar pyrimidine structure but with phenyl groups instead of thiophene.
Thiophene-2-carbaldehyde: Contains the thiophene moiety but lacks the pyrimidine structure.
Cyclohexa-2,4-dien-1-one: Contains the cyclohexa-2,4-dien-1-one moiety but lacks the pyrimidine and thiophene groups.
Uniqueness
6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combined structural features of pyrimidine, thiophene, and cyclohexa-2,4-dien-1-one. This unique combination imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
908564-60-3 |
|---|---|
Molekularformel |
C14H11N3OS |
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
2-(2-amino-6-thiophen-2-ylpyrimidin-4-yl)phenol |
InChI |
InChI=1S/C14H11N3OS/c15-14-16-10(9-4-1-2-5-12(9)18)8-11(17-14)13-6-3-7-19-13/h1-8,18H,(H2,15,16,17) |
InChI-Schlüssel |
YEFMELKNDDLCAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene-3-carboxylic acid, butyl ester](/img/structure/B12621055.png)
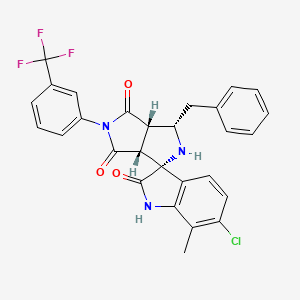
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-](/img/structure/B12621069.png)
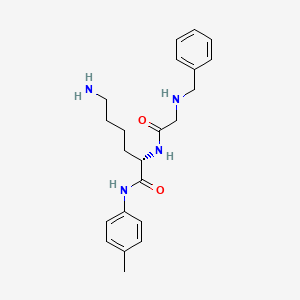
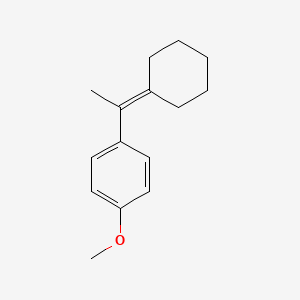
![N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12621076.png)
![(1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12621078.png)
![3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12621085.png)
![N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine](/img/structure/B12621096.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate](/img/structure/B12621108.png)
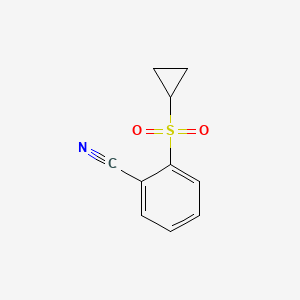

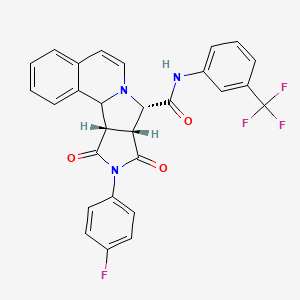
![(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12621143.png)
